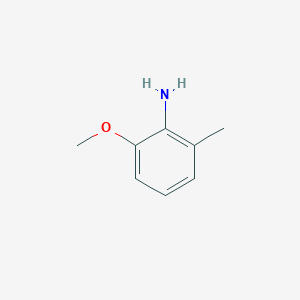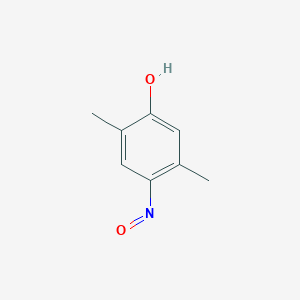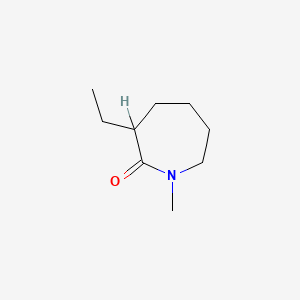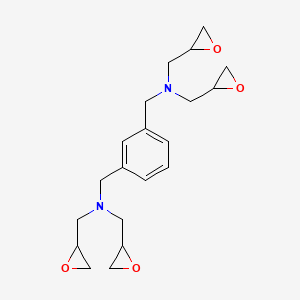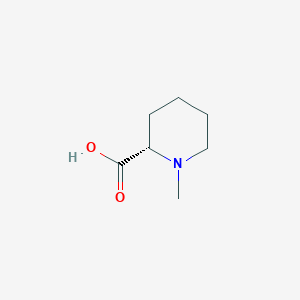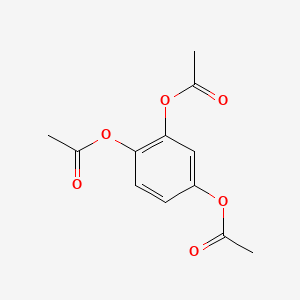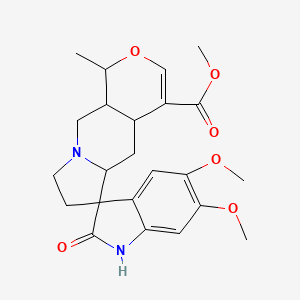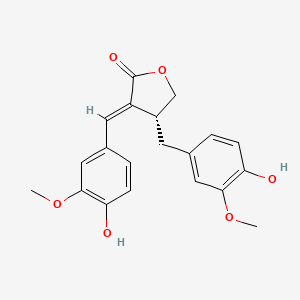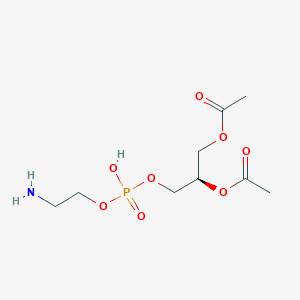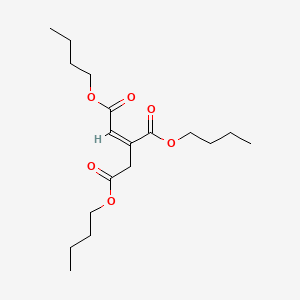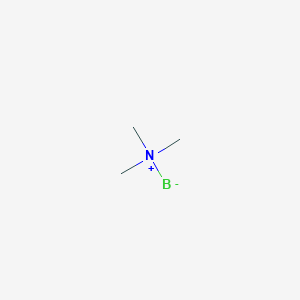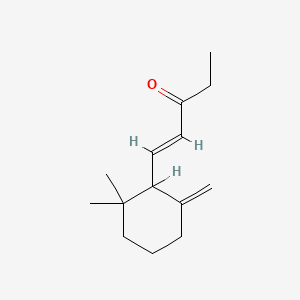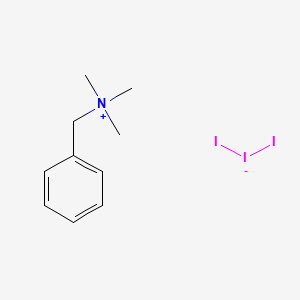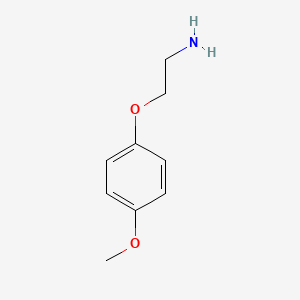
2-(4-Methoxyphenoxy)ethylamine
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)ethylamine (also known as 4-methoxy-2-phenoxyethylamine or MPEA) is an organic compound that was first synthesized in the mid-1970s. It is a member of the phenoxyalkylamine family and has been studied extensively due to its potential applications in medicine and biochemistry. MPEA has been found to possess a wide range of biochemical and physiological effects, which makes it a promising compound for further research.
Applications De Recherche Scientifique
Molecular Studies and Pharmacokinetics
Metabolic Pathways in Rats : A study by Kanamori et al. (2002) examined the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. The research identified various metabolites and suggested multiple metabolic pathways, which are relevant for understanding the metabolism of similar compounds like 2-(4-Methoxyphenoxy)ethylamine (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
LC-MS/MS Quantification : Walczak (2014) developed a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives, including those structurally related to 2-(4-Methoxyphenoxy)ethylamine. This method can be crucial for pharmacokinetic studies of such compounds (Walczak, 2014).
Chemical Synthesis and Functionalization
Enantiomerically Pure Amino Acids : Martelli, Orena, and Rinaldi (2011) synthesized enantiomerically pure 3-amino-2-methylenealkanoates using a compound structurally similar to 2-(4-Methoxyphenoxy)ethylamine. This highlights its potential in synthesizing enantiomerically pure compounds, crucial in pharmaceuticals (Martelli, Orena, & Rinaldi, 2011).
Copolymerization and Material Science : Kharas et al. (2016) studied the copolymerization of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, similar in structure to 2-(4-Methoxyphenoxy)ethylamine, illustrating its potential in creating novel polymer materials (Kharas et al., 2016).
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCDWIZAGWUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)ethylamine | |
CAS RN |
50800-92-5 | |
| Record name | 1-(2-aminoethoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



